2-(Ethylsulfanyl)-N'-hydroxyethanimidamide
Description
Historical Development and Evolution of Amidoxime (B1450833) Chemistry
The journey into the world of amidoximes began in the 19th century, marking a significant milestone in the expanding landscape of organic chemistry. The first synthesis of an amidoxime, specifically formamidoxime, was reported in 1873. nih.govresearchgate.net However, the correct structural elucidation of the amidoxime functional group, characterized by the presence of both a hydroxylamino and an amino group on the same carbon atom, was not established until 1884 through the work of Tiemann. nih.govresearchgate.net
Early research into amidoximes laid the groundwork for understanding their fundamental reactivity and properties. These initial studies, though pioneering, were largely foundational. The 20th century witnessed a burgeoning interest in amidoxime chemistry, driven by the discovery of their versatile applications in various scientific domains. A comprehensive review of their chemistry was published in 1962, consolidating the knowledge of that era. nih.gov The evolution of analytical techniques, such as infrared spectroscopy, further aided in the characterization of these compounds, identifying key vibrational bands for the C=N and N-O bonds. mdpi.com
The following table provides a brief overview of key milestones in the historical development of amidoxime chemistry:
| Year | Milestone | Reference(s) |
| 1873 | First synthesis of an amidoxime (formamidoxime). | nih.govresearchgate.net |
| 1884 | First correct structural description of amidoximes. | nih.govresearchgate.net |
| 1962 | Publication of a major review on the chemistry of amidoximes. | nih.gov |
The Significance of the Amidoxime Functional Group in Organic Synthesis
The amidoxime functional group is a versatile and valuable building block in organic synthesis, primarily owing to its unique bifunctional nature. rsc.org This functionality allows for a wide array of chemical transformations, making amidoximes key intermediates in the synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles. nih.gov
One of the most common and efficient methods for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to nitriles. nih.govnih.gov This method has been refined over the years, with modern variations employing techniques like microwave irradiation to enhance reaction rates and yields. nih.gov Other synthetic routes include the reaction of hydroxylamine with thioamides or imidoyl chlorides. nih.gov
Beyond their role as synthetic intermediates, amidoximes have gained significant attention for their biological applications. They are recognized as important pharmacophores and are often employed as bioisosteres of carboxylic acids in drug design. nih.govnih.gov The amidoxime moiety can also act as a prodrug, undergoing in vivo reduction to the corresponding amidine, which may exhibit enhanced biological activity. researchgate.net Furthermore, certain amidoximes have been investigated for their ability to release nitric oxide (NO), a crucial signaling molecule in various physiological processes. nih.gov
The following interactive data table summarizes some of the key synthetic applications of the amidoxime functional group:
| Application | Description | Reference(s) |
| Heterocycle Synthesis | Serve as precursors for the synthesis of various heterocycles, notably 1,2,4-oxadiazoles. | nih.gov |
| Prodrugs | Can be converted in vivo to active amidines. | researchgate.net |
| Bioisosteres | Used as a substitute for carboxylic acids in medicinal chemistry. | nih.govnih.gov |
| Nitric Oxide Donors | Capable of releasing nitric oxide under certain conditions. | nih.gov |
Overview of Organosulfur Chemistry Relevant to Ethylsulfanyl Moieties
Organosulfur chemistry is a vast and integral part of organic chemistry, with compounds containing carbon-sulfur bonds being ubiquitous in nature and synthetic chemistry. google.comresearchgate.net The ethylsulfanyl moiety, a simple thioether, is a representative functional group within this class of compounds.
Organosulfur compounds are found in essential amino acids like cysteine and methionine, as well as in a variety of natural products and pharmaceuticals. google.com The carbon-sulfur bond in thioethers is generally weaker and longer than a carbon-carbon bond, which influences the reactivity of these molecules. google.com
Thioethers, such as those containing the ethylsulfanyl group, can be synthesized through various methods, including the alkylation of thiols. They are known for their distinct odors, but also play crucial roles in biological systems and industrial processes. google.com For instance, certain alkyl sulfides have been studied for their impact on the stability of fuels. In the context of medicinal chemistry, the incorporation of thioether linkages can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Interdisciplinary Research Landscape Involving Hybrid Functionalities
The convergence of different chemical disciplines often leads to the development of novel molecules with unique properties and applications. The structure of 2-(Ethylsulfanyl)-N'-hydroxyethanimidamide, which combines an amidoxime and an ethylsulfanyl group, places it at the intersection of several research areas.
The integration of sulfur atoms into bioactive molecules is a common strategy in medicinal chemistry to enhance their therapeutic potential. The concept of bioisosteric replacement, where one functional group is substituted for another with similar physical or chemical properties, is a powerful tool in drug design. nih.gov In this context, the ethylsulfanyl moiety in this compound could be envisioned as a bioisosteric replacement for other functional groups, potentially influencing the molecule's interaction with biological targets.
The presence of both a nucleophilic amidoxime and a potentially oxidizable sulfur atom within the same molecule suggests a rich and complex reactivity profile. This dual functionality could be exploited in the design of novel ligands for coordination chemistry, materials science, or as probes for studying biological systems. nih.gov The interdisciplinary nature of such hybrid molecules opens up avenues for research in areas ranging from bioinorganic chemistry to the development of new synthetic methodologies.
Scope and Contemporary Research Challenges Pertaining to this compound
While the specific compound this compound is not extensively documented in the scientific literature, its structure allows for the extrapolation of potential research scope and challenges based on the known chemistry of its constituent functional groups.
The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start with the preparation of 2-(ethylsulfanyl)acetonitrile, followed by the addition of hydroxylamine to form the target amidoxime. A key challenge in this synthesis would be the management of the reactive sulfur and nitrogen functionalities to avoid side reactions and ensure a good yield of the desired product.
The exploration of the chemical reactivity of this compound would be a significant area of research. The amidoxime moiety could undergo cyclization reactions to form heterocycles, while the ethylsulfanyl group could be oxidized to the corresponding sulfoxide (B87167) or sulfone, each with potentially different biological activities.
A major challenge in the study of such a novel compound would be its comprehensive characterization. This would require a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to confirm its structure and stereochemistry. Furthermore, investigating its potential applications, for instance in medicinal chemistry or materials science, would necessitate a broad range of biological and physical assays. The limited existing data on this specific molecule underscores the need for foundational research to unlock its full scientific potential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H10N2OS |
|---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
2-ethylsulfanyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C4H10N2OS/c1-2-8-3-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) |
InChI Key |
BYSSLVGZGKUEQU-UHFFFAOYSA-N |
Isomeric SMILES |
CCSC/C(=N/O)/N |
Canonical SMILES |
CCSCC(=NO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethylsulfanyl N Hydroxyethanimidamide and Analogous Structures
Strategies for Carbon-Sulfur Bond Formation
The introduction of the ethylsulfanyl group is a critical step in the synthesis of the target compound. This can be achieved through various strategies, primarily involving the formation of a thioether linkage.
Alkylation Approaches for Thioether Introduction
A common and direct method for forming the C-S bond in the precursor to 2-(Ethylsulfanyl)-N'-hydroxyethanimidamide is through the S-alkylation of a suitable thiol-containing starting material. This approach typically involves the reaction of a nucleophilic thiol with an electrophilic ethylating agent.
One plausible pathway involves the alkylation of an enolate ion of a thio-substituted compound. The alkylation of enolates with alkyl halides is a powerful tool for C-C bond formation, and a similar principle can be applied for S-alkylation in certain contexts. libretexts.orglibretexts.org In a more direct thioether synthesis, a thiol can be alkylated using an alkyl halide. libretexts.org This reaction is subject to the typical constraints of SN2 reactions, where primary and methyl halides are preferred. libretexts.org
A general representation of this alkylation is the reaction of a mercapto-substituted precursor with an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the ethyl halide.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2-mercaptoacetonitrile | Ethyl bromide | Sodium ethoxide | Ethanol (B145695) | 2-(Ethylsulfanyl)acetonitrile |
| Thioacetic acid | Ethyl iodide | Potassium carbonate | Acetone | S-Ethyl thioacetate (B1230152) |
This table presents hypothetical reaction conditions based on general principles of S-alkylation.
Thioamide Precursor Synthesis and Transformation
Thioamides are versatile intermediates in organic synthesis and can serve as precursors to the target amidoxime (B1450833). researchgate.net The synthesis of thioamides can be achieved through several methods, including the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide. sci-hub.se
An alternative approach is the Willgerodt-Kindler reaction, which typically involves the reaction of an aryl alkyl ketone with elemental sulfur and an amine to form an alkyl thioamide. This reaction's scope has been expanded to include a variety of starting materials. Multicomponent reactions also offer an efficient route to thioamides. For instance, the reaction of alkynes, elemental sulfur, and aliphatic amines can produce thioamides in a straightforward and atom-economical manner. organic-chemistry.org
Once a thioamide is formed, it can be transformed to introduce the ethylsulfanyl group. S-alkylation of a thioamide is a key transformation that can lead to a precursor for the final product.
| Thioamide Synthesis Method | Starting Materials | Reagents | Product |
| Thionation of Amide | Acetamide | Lawesson's Reagent | Ethanethioamide |
| Willgerodt-Kindler Reaction | Acetophenone, Morpholine | Elemental Sulfur | N-(Phenylacetyl)morpholine-4-carbothioamide |
| Multicomponent Reaction | Phenylacetylene, Benzylamine | Elemental Sulfur | N-Benzyl-2-phenylethanethioamide |
This table provides examples of general thioamide synthesis methods.
Alternative Synthetic Routes to Ethylsulfanyl-containing Precursors
Beyond direct alkylation of thiols, other methods can be employed to synthesize precursors containing the ethylsulfanyl moiety. For instance, S-ethyl thioacetate can be synthesized from acetyl chloride and ethyl mercaptan. This thioester can then potentially be used in subsequent reactions to build the desired carbon skeleton.
Another relevant precursor is 2-(Ethylsulfanyl)acetonitrile. chemscene.combldpharm.com This compound can be synthesized through various routes, including the reaction of chloroacetonitrile (B46850) with sodium ethanethiolate. The synthesis of this nitrile is a key step, as the nitrile group can be directly converted to the desired amidoxime functionality. A patent describes a method for preparing ethylsulfonyl acetonitrile (B52724) by oxidizing ethylthio acetonitrile, highlighting the industrial relevance of such precursors. google.com
Construction of the Ethanimidamide Core
The ethanimidamide core, specifically the N'-hydroxy functionality, is the defining feature of an amidoxime. The construction of this moiety is typically the final key step in the synthesis of this compound.
Nitrile Precursor Elaboration via Hydroxylamine (B1172632) Addition
The most common and direct method for the synthesis of amidoximes is the addition of hydroxylamine to a nitrile precursor. rsc.org In the context of synthesizing this compound, the precursor would be 2-(Ethylsulfanyl)acetonitrile.
The reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534), in a protic solvent like ethanol. The base generates free hydroxylamine, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This reaction is a well-established and widely used method for preparing a variety of amidoximes.
A detailed study of the reaction mechanism between nitriles and hydroxylamine has been conducted to optimize reaction conditions and minimize the formation of amide by-products. rsc.org
| Nitrile Precursor | Reagents | Base | Solvent | Product |
| 2-(Ethylsulfanyl)acetonitrile | Hydroxylamine hydrochloride | Sodium carbonate | Ethanol | This compound |
| Benzonitrile | Hydroxylamine hydrochloride | Triethylamine | Methanol | N'-hydroxybenzimidamide |
This table illustrates the general conditions for the synthesis of amidoximes from nitriles.
Amidoxime Formation from Nitroalkanes and Related Methodologies
An alternative and less common approach to amidoximes involves the use of nitroalkanes as starting materials. A one-step synthesis of substituted amidoximes can be achieved through the reaction of primary nitroalkanes with magnesium or lithium amides. This method provides a convenient route to N-substituted amidoximes.
While this method is not as widely used as the hydroxylamine addition to nitriles, it offers a distinct synthetic strategy that could be advantageous for certain substrates or for accessing specific substitution patterns on the amidoxime nitrogen. The reaction of 2-nitrostyrenes can also lead to N-hydroxyindoles, which are related structures, through a base-mediated cyclization, showcasing the versatility of nitro compounds in forming N-hydroxy functionalities. nih.gov
Multi-Component Reactions for Amidoxime Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient approach to complex molecules. nih.govnih.gov While a specific MCR for this compound is not prominently documented, established MCRs for analogous structures provide a blueprint for potential synthetic routes.
One such strategy is the Ugi four-component reaction (Ugi-4CR), which typically combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov A variation of this could be envisioned where a modified isocyanide or another component introduces the N'-hydroxy group or a precursor. Another relevant MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component process involving an isocyanide, an aldehyde, and an amine-bearing heterocycle to form fused imidazoles. rug.nl The principles of this reaction, focusing on the condensation and nucleophilic attack involving an isocyanide, could be adapted to form the amidoxime backbone. For instance, a hypothetical three-component reaction could involve 2-(ethylsulfanyl)acetaldehyde, hydroxylamine, and an isocyanide, which upon cyclization and rearrangement could potentially yield the desired amidoxime scaffold.
Convergent and Divergent Synthetic Pathways to the Target Compound
A robust and highly practical route to this compound involves a sequential, two-step functional group interconversion (FGI) strategy. This convergent pathway begins with the synthesis of a key intermediate, 2-(ethylsulfanyl)acetonitrile, followed by its conversion to the target amidoxime.
Step 1: Synthesis of 2-(Ethylsulfanyl)acetonitrile
The precursor nitrile can be efficiently synthesized via a nucleophilic substitution reaction (SN2). Sodium ethanethiolate, generated in situ from ethanethiol (B150549) and a base like sodium hydroxide, acts as the sulfur nucleophile. This thiolate displaces a halide from an electrophilic two-carbon synthon, such as chloroacetonitrile. The reaction is typically performed in a polar aprotic solvent like ethanol or dimethylformamide (DMF) to facilitate the SN2 mechanism.
Step 2: Conversion of Nitrile to Amidoxime
The conversion of a nitrile to an amidoxime is a well-established and widely used transformation. nih.gov It involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. researchgate.net The reaction is commonly carried out by heating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol or methanol. nih.gov The base is necessary to generate the free hydroxylamine nucleophile in situ. This method is known for its high efficiency and good yields for a wide range of nitriles. nih.gov
The table below outlines typical conditions for the conversion of aliphatic nitriles to their corresponding N'-hydroxyimidamides, which are directly applicable to the synthesis of the target compound from its nitrile precursor.
| Nitrile Substrate | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aliphatic Nitrile | NH2OH·HCl, Na2CO3 | Ethanol | Reflux | 4 - 12 | 85 - 98 | nih.gov |
| Aliphatic Nitrile | NH2OH·HCl, Et3N | Methanol | Reflux | 6 - 24 | ~90 | nih.gov |
| Aromatic Nitrile | NH2OH (aq) | Ethanol/Water | 80 °C | 2 - 8 | 75 - 95 | nih.gov |
To enhance synthetic efficiency, one-pot and cascade reactions that minimize intermediate purification steps are highly desirable. Methodologies developed for N-substituted amidoximes can be adapted for the synthesis of the target compound or its derivatives. A convenient one-pot approach can start from a carboxylic acid, such as 2-(ethylsulfanyl)acetic acid. nih.gov
In such a sequence, the carboxylic acid is first activated in situ. This can be achieved using a system like triphenylphosphine (B44618) and iodine (Ph3P–I2), which converts the acid to a highly reactive intermediate. nih.gov Subsequent sequential addition of an amine (for N-substituted analogs) and hydroxylamine hydrochloride in the presence of a base like triethylamine allows for the formation of the amidoxime in a single vessel. nih.gov This approach avoids the isolation of the intermediate amide, thereby saving time and resources. nih.gov This strategy represents a significant improvement over multi-step procedures that require isolation and purification of intermediates. nih.gov
Comprehensive Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-(Ethylsulfanyl)-N'-hydroxyethanimidamide. One-dimensional (¹H and ¹³C) and two-dimensional experiments are employed to establish the precise structure.
Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Integration
The ¹H NMR spectrum provides information about the different proton environments within the molecule. The predicted spectrum for this compound would exhibit distinct signals corresponding to the ethyl group, the ethanimidamide backbone, and the exchangeable protons of the amine and hydroxyl groups.
The ethyl group is expected to show a characteristic triplet for the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) (CH₂) protons, and a corresponding quartet for the methylene protons, which are in turn coupled to the methyl protons. The methine proton of the ethanimidamide group is anticipated to appear as a singlet. The protons attached to nitrogen and oxygen (N-H and O-H) are expected to be broad singlets and their chemical shifts can be highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| a | ~1.25 | Triplet (t) | ~7.4 | 3H | -S-CH₂-CH₃ |
| b | ~2.60 | Quartet (q) | ~7.4 | 2H | -S-CH₂ -CH₃ |
| c | ~1.95 | Singlet (s) | - | 3H | CH₃ -C=N |
| d | ~6.50 | Broad Singlet (br s) | - | 2H | -NH₂ |
Carbon-13 (¹³C) NMR Spectroscopy: Structural Insights from Carbon Environments
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct signals are predicted, corresponding to the two carbons of the ethyl group, the methyl carbon, and the imine carbon. The chemical shift of the imine carbon (C=N) is characteristically found further downfield compared to the sp³ hybridized carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~14.5 | -S-CH₂-CH₃ |
| ~18.0 | CH₃ -C=N |
| ~28.0 | -S-CH₂ -CH₃ |
Two-Dimensional (2D) NMR Techniques: COSY, NOESY, HSQC, HMBC for Connectivity and Spatial Proximity
Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. wikipedia.orgsdsu.edu A key correlation would be observed between the methyl protons (~1.25 ppm) and the methylene protons (~2.60 ppm) of the ethyl group, confirming their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps in determining the molecule's conformation. slideshare.net For this molecule, NOESY could potentially show correlations between the protons of the ethyl group and the methyl group on the imidamide backbone, depending on the preferred rotational conformation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edunih.gov The expected correlations would be:
¹H at ~1.25 ppm with ¹³C at ~14.5 ppm (-S-CH₂-CH₃ ).
¹H at ~2.60 ppm with ¹³C at ~28.0 ppm (-S-CH₂ -CH₃).
¹H at ~1.95 ppm with ¹³C at ~18.0 ppm (CH₃ -C=N).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds), which is vital for connecting different fragments of the molecule. wikipedia.orgsdsu.edu Key predicted HMBC correlations include:
From the methyl protons (~1.25 ppm) to the methylene carbon (~28.0 ppm).
From the methylene protons (~2.60 ppm) to the methyl carbon (~14.5 ppm).
From the imidamide methyl protons (~1.95 ppm) to the imine carbon (~155.0 ppm).
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, provides direct information about the functional groups present in the molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identification of Key Functional Group Vibrations
The FT-IR spectrum is used to identify the characteristic vibrations of the functional groups within this compound. The presence of O-H, N-H, C=N, and C-S bonds would give rise to distinct absorption bands.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3400 - 3200 | Broad, Strong | O-H Stretch | Hydroxyl (-OH) |
| ~3300 - 3100 | Medium | N-H Stretch | Amine (-NH₂) |
| ~2970 - 2850 | Medium-Strong | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1650 | Medium | C=N Stretch | Imine |
| ~1600 | Medium | N-H Bend | Amine (-NH₂) |
| ~1450 | Medium | C-H Bend | Alkyl (CH₃, CH₂) |
The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding. The C=N stretching frequency is a key diagnostic peak for the imidamide core.
Raman Spectroscopy: Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to vibrations of non-polar or weakly polar bonds. For this compound, the Raman spectrum would be useful for observing the C=N, C-S, and C-C skeletal vibrations, which may be weak in the IR spectrum.
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2970 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) |
| ~1655 | C=N Stretch | Imine |
The C-S stretching vibration, often weak in FT-IR, typically gives a more readily identifiable signal in the Raman spectrum. The symmetric vibrations of the alkyl chains would also be prominent.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.
High-resolution mass spectrometry (HRMS) is pivotal for unequivocally determining the elemental formula of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with exceptional accuracy (typically to four or more decimal places). This precision allows for the calculation of an exact mass, which can be matched to a unique molecular formula.
For this compound, with a chemical formula of C4H10N2OS, the theoretical monoisotopic mass can be calculated with high precision. The presence of sulfur is particularly notable, as the characteristic isotopic pattern of sulfur (³²S, ³³S, ³⁴S) in the mass spectrum further corroborates the elemental composition. whitman.edu HRMS analysis of organic sulfur compounds is a well-established method for their identification in various matrices. nih.govnih.gov
Table 1: Theoretical Exact Mass Calculation for this compound (C4H10N2OS)
| Element | Number of Atoms | Isotope | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | 4 | ¹²C | 12.000000 | 48.000000 |
| Hydrogen | 10 | ¹H | 1.007825 | 10.078250 |
| Nitrogen | 2 | ¹⁴N | 14.003074 | 28.006148 |
| Oxygen | 1 | ¹⁶O | 15.994915 | 15.994915 |
| Sulfur | 1 | ³²S | 31.972071 | 31.972071 |
| Total | | | | 134.051484 |
An experimentally determined m/z value from an HRMS instrument that closely matches this theoretical value would provide strong evidence for the proposed molecular formula.
Both Electrospray Ionization (ESI) and Electron Ionization (EI) are valuable techniques for analyzing this compound, each providing complementary information about its structure through characteristic fragmentation.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, the resulting [M+H]⁺ ion would have an m/z of approximately 135.0593. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation. Common fragmentation pathways for hydroxyl-containing compounds in ESI-MS include the neutral loss of water (H₂O). nih.gov Fragmentation reactions are crucial for structural elucidation. researchgate.netrsc.org
Electron Ionization (EI-MS): EI is a higher-energy ionization method that results in extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. libretexts.org The molecular ion (M⁺·) peak at m/z ≈ 134 would be observed, and its intensity would depend on its stability. The presence of sulfur would also lead to a characteristic M+2 peak due to the natural abundance of the ³⁴S isotope. whitman.edu
Key fragmentation patterns expected for this compound in EI-MS include:
Alpha-cleavage: The bonds adjacent to the sulfur atom are prone to cleavage. Loss of an ethyl radical (•CH₂CH₃) would result in a fragment ion at m/z 105. Alternatively, cleavage of the S-C bond could lead to other characteristic fragments. miamioh.edu
Cleavage of the N-O Bond: The N-OH bond is relatively weak and can cleave, leading to the loss of a hydroxyl radical (•OH).
Loss of Small Neutral Molecules: Fragments corresponding to the loss of ethene (C₂H₄) via rearrangement, or thioformaldehyde (B1214467) (CH₂S), could also be observed. General fragmentation patterns are well-documented for various functional groups. libretexts.orglibretexts.org
Table 2: Predicted Key Mass Fragments for this compound
| m/z (Predicted) | Possible Fragment Ion | Neutral Loss | Ionization Mode |
|---|---|---|---|
| 135 | [C₄H₁₁N₂OS]⁺ | - | ESI ([M+H]⁺) |
| 134 | [C₄H₁₀N₂OS]⁺· | - | EI (M⁺·) |
| 117 | [C₄H₉N₂S]⁺ | •OH | EI |
| 105 | [C₂H₅N₂OS]⁺ | •C₂H₅ | EI |
| 75 | [C₂H₅NS]⁺ | C₂H₅NO | EI |
| 61 | [CH₅N₂O]⁺ | C₃H₅S | EI |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy state. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
For this compound, the primary chromophore is the ethanimidamide group (C=N). The presence of heteroatoms with non-bonding electrons (n), such as sulfur, oxygen, and nitrogen, and the pi-bond (π) of the C=N group, allows for specific electronic transitions. pharmatutor.orgyoutube.com
The expected electronic transitions for this compound are:
n → π* transition: This involves the excitation of a non-bonding electron from the nitrogen, oxygen, or sulfur atom to the antibonding π* orbital of the C=N double bond. These transitions are typically of lower energy (occur at longer wavelengths) and have low molar absorptivity (ε).
π → π* transition: This transition involves the excitation of an electron from the π bonding orbital of the C=N bond to the corresponding π* antibonding orbital. This transition is generally of higher energy (shorter wavelength) and higher intensity compared to n → π* transitions. pharmatutor.org
The ethylsulfanyl (-S-C₂H₅) group acts as an auxochrome. The non-bonding electrons on the sulfur atom can interact with the π-system of the imidamide, potentially causing a bathochromic shift (shift to a longer wavelength) of the absorption maxima. The N'-hydroxy group can also influence the electronic environment of the chromophore. The solvent used for analysis can also affect the λmax, particularly for n → π* transitions, due to interactions with the non-bonding electrons.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Type of Transition | Associated Chromophore/Functional Group |
|---|---|---|---|
| ~ 210-230 | High | π → π* | C=N (Ethanimidamide) |
X-ray Crystallography for Solid-State Structural Determination
Should suitable single crystals of this compound or a closely related compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
Analysis of related structures suggests that the N-hydroxy amide functionality can enforce specific conformations and lead to the formation of unique hydrogen-bonded networks, such as dimers or sheet-like structures. nih.gov The conformation around the C-S and S-C bonds of the ethylsulfanyl group would also be clearly defined.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Chemical Reactivity and Mechanistic Pathways of 2 Ethylsulfanyl N Hydroxyethanimidamide
Reactivity of the Amidoxime (B1450833) Functionality
The amidoxime group possesses both acidic and basic properties, allowing it to exist in different protonation states depending on the pH of the medium. researchgate.net Generally, amidoximes have two distinct pKa values. The first, pKa₁, corresponds to the protonation of the oxime nitrogen, while the second, pKa₂, is associated with the deprotonation of the hydroxyl group. researchgate.net
Experimental and computational studies on representative amidoximes, such as acetamidoxime (B1239325) and benzamidoxime (B57231), have been conducted to determine these values. ornl.govosti.govacs.orgfigshare.com For instance, spectroscopic titrations for benzamidoxime have yielded pKa₁ = 4.85 and pKa₂ = 12.36. researchgate.net The first value relates to the equilibrium between the neutral form and the N-protonated cation, while the second relates to the equilibrium between the neutral form and the O-deprotonated anion. researchgate.net At physiological pH, the amidoxime group typically exists in its neutral form. researchgate.net The specific pKa values for 2-(Ethylsulfanyl)-N'-hydroxyethanimidamide would be influenced by the electronic effects of the ethylsulfanyl substituent, but would be expected to fall within the general range observed for other aliphatic amidoximes.
| Compound | pKa₁ (N-protonation) | pKa₂ (O-deprotonation) | Reference |
|---|---|---|---|
| Benzamidoxime | 4.85 | 12.36 | researchgate.net |
| General Amidoximes | ~6 | ~13 | researchgate.net |
Amidoximes can exist in several tautomeric forms, including the amidoxime, iminohydroxylamine, and the zwitterionic aminonitrone forms. nih.govresearchgate.net Theoretical and experimental studies have shown that for most amidoximes, the (Z)-amidoxime isomer is the most stable and dominant form in both protic and aprotic solvents. bohrium.commdpi.com
The primary tautomers considered are:
Amidoxime: The most common form, existing as (Z) and (E) geometrical isomers.
Iminohydroxylamine: A tautomer where the proton has migrated from the nitrogen to the oxygen of the hydroxylamino group.
Aminonitrone: A zwitterionic form. nih.gov
Computational studies on acetamidoxime and benzamidoxime have quantified the relative stabilities of these forms. mdpi.com The (Z)-amidoxime is consistently the lowest in energy. The next most stable forms are typically the (Z)-aminonitrone and the (E)-amidoxime, with relative energies of a few kcal/mol higher than the (Z)-amidoxime. mdpi.com The iminohydroxylamine and other tautomers are significantly less stable. mdpi.com The stability of the zwitterionic aminonitrone form can be enhanced in protic solvents. bohrium.com
| Tautomer | Acetamidoxime | Benzamidoxime |
|---|---|---|
| (Z)-Amidoxime | 0.0 (Most Stable) | 0.0 (Most Stable) |
| (Z)-Aminonitrone | 3.0 | 4.5 |
| (E)-Amidoxime | 3.5 | 5.4 |
| Iminohydroxylamine Isomers | > 8.5 | > 9.8 |
| Nitroso-amine | ~30 | ~30 |
The amidoxime functionality contains multiple reactive sites for both electrophilic and nucleophilic attack. The lone pairs of electrons on the nitrogen and oxygen atoms make them nucleophilic centers.
Nucleophilic Reactions: The amidoxime group, particularly its conjugate base (the amidoximate anion), is a potent α-nucleophile. researchgate.net The oxygen atom is the primary site of nucleophilic attack, reacting with various electrophiles such as acylating agents. researchgate.net This high reactivity is observed over a wide pH range, from acidic to basic conditions, which is a unique feature of amidoximes. researchgate.net
Electrophilic Reactions: The amino group (-NH₂) acts as an activating group in electrophilic substitution reactions on an aromatic ring, directing incoming electrophiles to the ortho and para positions. byjus.com While this compound is aliphatic, the nitrogen and oxygen atoms themselves can react with electrophiles. For example, the nitrogen of the amino group or the oxygen of the oxime can be alkylated or acylated under appropriate conditions. The nitrogen atom of an amine is generally less nucleophilic than that of an amide due to resonance stabilization from the carbonyl group. uky.edu
The oxidation of amidoximes is a significant reaction pathway that can yield different products depending on the oxidizing agent and reaction conditions. nih.gov The primary products are typically the corresponding amides or nitriles. nih.gov
Oxidation to Amides: Oxidants capable of transferring an oxygen atom, such as hydrogen peroxide (H₂O₂), tert-Butyl hydroperoxide (t-BuOOH), or meta-Chloroperoxybenzoic acid (m-CPBA), selectively oxidize amidoximes to amides. nih.gov
Oxidation to Nitriles: Reagents like lead tetraacetate (Pb(OAc)₄), silver carbonate (Ag₂CO₃), and o-iodoxybenzoic acid (IBX) combined with tetraethylammonium (B1195904) bromide (TEAB) tend to produce nitriles as the major product. nih.govresearchgate.net
Other Products: With certain oxidants, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆), dimeric products and nitric oxide (NO) can also be formed. nih.govekb.eg The oxidation of amidoximes by cytochrome P450 enzymes in biological systems also leads to the formation of amides and nitriles, with a concurrent release of nitric oxide. semanticscholar.org
| Oxidizing Agent/System | Major Product | Minor/Other Products | Reference |
|---|---|---|---|
| H₂O₂, t-BuOOH, m-CPBA | Amide | Dimeric Products | nih.gov |
| Pb(OAc)₄, Ag₂CO₃ | Nitrile | - | nih.gov |
| IBX/TEAB | Nitrile | Amide | researchgate.net |
| K₃Fe[(CN)₆] | Nitrile, Amide | Nitric Oxide (NO), Dimer | nih.gov |
| Cytochrome P450/NADPH/O₂ | Amide, Nitrile | Nitric Oxide (NO) | nih.gov |
The reduction of the amidoxime functionality leads to the formation of the corresponding amidine. nih.gov This conversion is a key reaction and has been accomplished using various chemical and biological methods. acs.org
Common reduction methods include:
Catalytic Hydrogenation: This is a widely used method, often employing a palladium on charcoal (Pd/C) catalyst in the presence of an acid, such as acetic acid. acs.orgnih.gov
Metal-Acid Systems: Reagents like zinc (Zn) in acetic acid have been used for the reduction. acs.org
Other Reducing Agents: Tin(II) chloride (SnCl₂·H₂O) has been reported for the reduction of solid-supported amidoximes. acs.org
Photochemical Reduction: A novel method involves the irradiation of amidoximes with UV-vis light, which can produce amidines in high yields without a catalyst, proceeding through an amidinyl radical intermediate. acs.orgacs.org
In vivo, enzymatic systems can also reduce amidoximes to amidines, which often exhibit significant biological activities. nih.govacs.org
| Method/Reagents | Key Features | Reference |
|---|---|---|
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Common, efficient method. | acs.orgnih.gov |
| Zn in Acetic Acid | Classic metal-acid reduction. | acs.org |
| SnCl₂·H₂O | Effective for solid-supported substrates. | acs.org |
| UV-vis Light Irradiation | Catalyst-free, proceeds via radical mechanism. | acs.org |
The stability of amidoximes under thermal and photochemical stress can lead to decomposition.
Thermal Decomposition: The thermolysis of N-arylbenzamidoximes has been studied, leading to the formation of products such as anilides, oxazoles, and imidazole (B134444) derivatives through mechanistic pathways involving cyclization and rearrangement. acs.org The thermal decomposition of related compounds like N,N-dialkoxyamides proceeds via homolytic cleavage of the N-O bond to form free radicals. rsc.org High temperatures can induce fragmentation of the amidoxime core in this compound, likely involving the cleavage of the C-S, C-N, or N-O bonds.
Photochemical Decomposition: Amidoximes can undergo photochemical reactions upon exposure to UV light. acs.org Irradiation can promote the homolysis of the N-O bond, generating hydroxyl and amidinyl radicals. acs.org This pathway is utilized in the photochemical synthesis of amidines. acs.org Additionally, prolonged exposure to UV radiation can lead to more extensive degradation and isomerization of the molecule. researchgate.netresearchgate.net The specific products of photochemical decomposition for this compound would depend on factors like the wavelength of light, the solvent, and the presence of oxygen.
Transformations Involving the Ethylsulfanyl Group
The ethylsulfanyl group, a thioether, is a key site of reactivity in the molecule. Its sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to changes in its oxidation state.
Reactions at the Sulfur Atom: Oxidation, Sulfonium (B1226848) Salt Formation
The sulfur atom of the ethylsulfanyl group can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. These oxidation reactions are fundamental transformations for thioethers. The specific products are dependent on the nature and stoichiometry of the oxidizing agent.
Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) can be employed. researchgate.net The initial oxidation typically yields the sulfoxide, 2-(Ethylsulfinyl)-N'-hydroxyethanimidamide. This reaction introduces a chiral center at the sulfur atom. Further oxidation under more forcing conditions or with an excess of the oxidant leads to the formation of the sulfone, 2-(Ethylsulfonyl)-N'-hydroxyethanimidamide. The increased oxidation state of the sulfur atom significantly alters the electronic properties of the group, making it strongly electron-withdrawing.
Table 1: Oxidation States of the Ethylsulfanyl Moiety and Typical Reagents
| Starting Moiety | Product Moiety | Oxidation State of Sulfur | Typical Reagents |
|---|---|---|---|
| 2-(Ethylsulfanyl)- | 2-(Ethylsulfinyl)- | +2 (Sulfoxide) | H₂O₂, NaIO₄, mCPBA (1 equiv.) |
| 2-(Ethylsulfinyl)- | 2-(Ethylsulfonyl)- | +4 (Sulfone) | H₂O₂, KMnO₄, mCPBA (>2 equiv.) |
Sulfonium Salt Formation: As a nucleophile, the sulfur atom can react with electrophiles, such as alkyl halides, to form a ternary species known as a sulfonium salt. nih.gov For instance, the reaction of this compound with an alkyl halide (e.g., methyl iodide) would yield an S-alkylated sulfonium salt. These salts are important synthetic intermediates. nih.govresearchgate.net The formation of a sulfonium salt transforms the thioether moiety into an excellent leaving group, which is pivotal for subsequent nucleophilic substitution or elimination reactions. nih.gov Under photoredox-catalyzed conditions, sulfonium salts can be reduced, leading to the homolytic cleavage of a C-S bond and the generation of radical species. researchgate.net
Cleavage or Modification of the C-S Bond
The carbon-sulfur bonds within the ethylsulfanyl group, while generally stable, can be cleaved under specific reaction conditions. Such cleavage is a powerful tool for molecular modification, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. rsc.org
Methods for C-S bond cleavage often involve prior activation of the sulfur atom. Converting the thioether to a sulfonium salt or a sulfone enhances its leaving group ability, facilitating cleavage. nih.gov For example, aryl sulfonium salts have been extensively used as aryl transfer reagents in carboxylation reactions with CO₂. nih.gov Transition-metal-free strategies utilizing reagents like halogenated compounds, oxidants, acids, and bases have been developed for C-S bond scission. rsc.orgresearchgate.net Oxidative cleavage, for instance using systems like trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate/KOH, can also be employed to break the C-S bond, often leading to carbonyl compounds. researchgate.net In the context of this compound, such cleavage could provide a pathway to replace the ethylsulfanyl group with other functional moieties, significantly diversifying its chemical structure.
Cooperative Reactivity Between Functional Groups
The proximity of the ethylsulfanyl and N'-hydroxyethanimidamide groups allows for cooperative interactions, leading to unique intramolecular reactions that are not simple additions of the reactivities of the individual groups.
Intramolecular Cyclization Reactions
Intramolecular cyclization presents a plausible and significant reaction pathway for this compound, potentially leading to the formation of various heterocyclic systems. These reactions hinge on the nucleophilic character of the N'-hydroxyethanimidamide moiety and the ability to transform the ethylsulfanyl group into a reactive electrophilic center or a leaving group.
One potential pathway involves the oxidation of the thioether to a sulfone. The resulting 2-(Ethylsulfonyl)-N'-hydroxyethanimidamide would have significantly more acidic protons on the methylene (B1212753) carbon adjacent to the sulfonyl group. Base-mediated deprotonation could generate a carbanion that could then undergo an intramolecular nucleophilic attack on the carbon of the C=N bond, followed by rearrangement or elimination, to form a cyclic product.
Alternatively, activation of the sulfur atom, for instance through the formation of a sulfonium salt, could be followed by intramolecular nucleophilic attack from the nitrogen or oxygen atom of the hydroxyamidine group. This type of cyclocondensation is a known strategy for forming heterocyclic frameworks. For example, acid-catalyzed intramolecular cyclization of 2-N-cyano-sulfonimidoyl amides has been shown to produce thiadiazine 1-oxides. nih.gov A similar mechanistic pathway could be envisioned for this compound, potentially leading to substituted 1,2,4-thiadiazine derivatives after oxidation and activation. Studies on N-hydroxy-N-(2-oxoalkyl)amides have also demonstrated base-induced cyclization to form 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net
Rearrangement Processes Involving Both Moieties
The N'-hydroxyethanimidamide functional group is structurally analogous to an oxime. Oximes are well-known to undergo the Beckmann rearrangement, an acid-catalyzed reaction that converts an oxime to an amide. organic-chemistry.org This rearrangement offers a potential pathway for significant structural transformation of this compound.
The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group by an acid, which converts it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti to the leaving group to the electron-deficient nitrogen atom, with simultaneous cleavage of the N-O bond. organic-chemistry.org The resulting nitrilium ion is then attacked by water, and after tautomerization, the final amide product is formed. masterorganicchemistry.com
For this compound, this rearrangement would likely involve the migration of the 2-(ethylsulfanyl)ethyl group from the carbon to the nitrogen atom. This process would yield N-(2-(Ethylsulfanyl)ethyl)acetamide as the final product. The efficiency and outcome of the rearrangement would be dependent on the stereochemistry of the N'-hydroxyethanimidamide (E/Z isomerism) and the reaction conditions, such as the choice of acid catalyst.
Reaction Kinetics and Thermodynamics Studies
Reaction Kinetics: The rates of reaction are governed by the activation energy of each specific pathway.
Oxidation: The oxidation of thioethers is typically a rapid process, with the rate depending on the oxidant's strength and concentration.
Hydrolysis: The N'-hydroxyethanimidamide moiety may be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield acetohydroxamic acid and ammonia. The rate of hydrolysis of esters and related functional groups is known to be significantly influenced by pH and temperature. nih.govcopernicus.org
Cyclization and Rearrangement: Acid-catalyzed reactions like the Beckmann rearrangement or base-catalyzed cyclizations would exhibit strong pH-dependent kinetics. The rates would increase with catalyst concentration, up to a point where substrate solubility or catalyst activity becomes limiting. Temperature would also play a crucial role, with higher temperatures generally increasing reaction rates according to the Arrhenius equation.
Thermodynamics: The feasibility of a given transformation is determined by the change in Gibbs free energy (ΔG).
Reactions such as the oxidation of the sulfur atom are generally thermodynamically favorable.
The hydrolysis of ester-like functional groups is typically exergonic, meaning the equilibrium favors the hydrolyzed products. nih.govcopernicus.org The stability of potential reactants and products will dictate the position of the chemical equilibrium.
For intramolecular cyclizations, the thermodynamic stability of the resulting heterocyclic ring (e.g., 5- or 6-membered rings) is a critical factor. The formation of low-strain rings is generally favored.
Table 2: Predicted Influence of Conditions on Potential Reactions
| Reaction Type | Influential Factors | Predicted Kinetic Effect | Predicted Thermodynamic Effect |
|---|---|---|---|
| Hydrolysis | pH, Temperature | Rate increases at high/low pH and higher temperatures. copernicus.org | Equilibrium may shift with temperature. |
| Sulfur Oxidation | Oxidant Conc., Temp. | Rate increases with higher oxidant concentration and temperature. | Generally highly favorable (exergonic). |
| Cyclization | Catalyst (Acid/Base), Temp. | Rate is dependent on catalyst concentration and temperature. | Favored if a stable (e.g., 5- or 6-membered) ring is formed. |
| Beckmann Rearrangement | Acid Conc., Temp. | Rate increases with acid strength/concentration and temperature. | Generally favorable for oximes. |
Determination of Rate Constants and Activation Energies
No published studies were found that determined the rate constants or activation energies for any reaction involving this compound.
Thermodynamic Parameters of Reactions
No published studies were found that reported on the thermodynamic parameters (such as enthalpy, entropy, or Gibbs free energy changes) for any reaction involving this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the determination of a molecule's electronic structure and properties. Methods such as Density Functional Theory (DFT), Ab Initio, and semi-empirical approaches would be employed to model 2-(Ethylsulfanyl)-N'-hydroxyethanimidamide. DFT methods, like B3LYP, are often chosen for their balance of accuracy and computational cost, making them suitable for a wide range of molecular systems.
Electronic Structure Analysis: Frontier Molecular Orbitals, Charge Distribution, Electrostatic Potential
A primary goal of quantum chemical calculations is to understand the electronic landscape of a molecule. This involves analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO would provide an estimate of the molecule's chemical stability and electronic excitation energy.
Furthermore, an analysis of the charge distribution, often using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom in this compound. This information is vital for understanding intermolecular interactions and predicting reaction sites.
The molecular electrostatic potential (MEP) surface would also be calculated. This surface maps the electrostatic potential onto the electron density, providing a visual representation of the charge distribution. Red-colored regions on the MEP surface indicate areas of negative potential, which are attractive to electrophiles, while blue regions signify positive potential, attractive to nucleophiles.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies
The following table is a hypothetical representation of data that would be generated from a DFT calculation on this compound, as specific experimental or calculated data is not available in the literature.
| Molecular Orbital | Energy (eV) | Description |
| LUMO+1 | - | Higher energy unoccupied orbital |
| LUMO | - | Lowest energy unoccupied orbital, indicating regions for nucleophilic attack |
| HOMO | - | Highest energy occupied orbital, indicating regions for electrophilic attack |
| HOMO-1 | - | Lower energy occupied orbital |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
IR Spectroscopy: The vibrational frequencies of the molecule would be calculated to predict its infrared (IR) spectrum. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending), and the calculated frequencies can be compared with experimental IR data to identify functional groups and confirm the structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This provides insight into the molecule's electronic structure and its color properties.
Interactive Data Table: Hypothetical Predicted Spectroscopic Data
The following table is a hypothetical representation of data that would be generated for this compound, as specific calculated data is not available.
| Spectroscopic Technique | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (δ) of -CH₂-S- | - |
| ¹³C NMR | Chemical Shift (δ) of C=N | - |
| IR | Vibrational Frequency of O-H stretch | - |
| UV-Vis | Maximum Absorption Wavelength (λmax) | - |
Reaction Mechanism Studies
Theoretical chemistry is a powerful tool for elucidating the pathways of chemical reactions, providing details that are often difficult or impossible to obtain through experiments alone.
Transition State Characterization and Reaction Pathways
For any proposed reaction involving this compound, computational methods would be used to map out the potential energy surface. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state (TS) for each step of the reaction would be located and characterized. The TS is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and, consequently, the reaction rate. The vibrational frequency analysis of the TS would confirm it as a true saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Solvent Effects on Reactivity (PCM and other continuum models)
Chemical reactions are typically carried out in a solvent, which can significantly influence reactivity. The effect of a solvent on the reaction of this compound would be modeled using methods such as the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This allows for the calculation of solvation energies and the effect of the solvent on the energies of reactants, products, and transition states, providing a more realistic picture of the reaction energetics in solution.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. While specific MD studies on this compound are not present in the current literature, simulations of related compounds allow for well-founded postulations about its dynamic characteristics.
The structure of this compound features several rotatable bonds that are expected to give rise to considerable conformational flexibility. The primary sources of this flexibility are the ethyl group attached to the sulfur atom and the C-N and N-O single bonds within the N'-hydroxyethanimidamide moiety.
The ethylsulfanyl group (-S-CH2-CH3) is anticipated to exhibit dynamic behavior similar to that observed in dialkyl sulfides. MD simulations of thioethers have shown that the alkyl chains are flexible, and their movement can influence the molecule's interaction with its environment. acs.org The rotation around the C-S and C-C bonds of the ethyl group will likely lead to a variety of conformations in solution. The energy barriers for these rotations are generally low, allowing for rapid interconversion between different staggered conformations at room temperature.
The N'-hydroxyethanimidamide group also possesses conformational flexibility around the C-N and N-O single bonds. The rotation around the C-N bond, in particular, will determine the relative orientation of the ethylsulfanyl group and the hydroxylamine (B1172632) function. Furthermore, the hydroxyl group can rotate around the N-O bond, which would be significant in determining its hydrogen-bonding capabilities.
A hypothetical representation of key dihedral angles that would define the major conformations of this compound is presented in the table below. The actual preferred angles and energy barriers would need to be determined by specific quantum mechanical calculations.
| Dihedral Angle | Description | Expected Behavior |
| C-S-C-C | Defines the orientation of the ethyl group | Multiple low-energy staggered conformations |
| S-C-C-N | Orients the ethylsulfanyl group relative to the imidamide | Influences the overall shape of the molecule |
| C-C-N-O | Positions the hydroxyl group relative to the carbon backbone | Key for intramolecular and intermolecular interactions |
| C-N-O-H | Determines the orientation of the hydroxyl proton | Crucial for hydrogen bond directionality |
The potential for intermolecular interactions is largely dictated by the functional groups present in this compound. The N'-hydroxyethanimidamide moiety is expected to be the primary site for strong intermolecular interactions.
Computational studies on hydroxylamine have shown that it can form various types of hydrogen bonds, leading to several stable dimer configurations. acs.org The electrostatic contribution to these interactions is predominant. acs.org Similarly, the N'-hydroxyethanimidamide group in the target molecule has both hydrogen bond donors (-OH and -NH2) and acceptors (the nitrogen and oxygen atoms). This allows for the formation of a network of hydrogen bonds, which could lead to self-association and the formation of dimers or larger aggregates in non-polar solvents or in the solid state.
The types of potential intermolecular interactions are summarized in the table below.
| Interaction Type | Donor Group | Acceptor Group | Relative Strength |
| Hydrogen Bond | -OH | N or O of another molecule | Strong |
| Hydrogen Bond | -NH2 | N or O of another molecule | Strong |
| Hydrogen Bond | -OH or -NH2 | S of another molecule | Weak |
| van der Waals | Ethyl group | Ethyl group of another molecule | Weak |
The interplay of these interactions suggests that this compound has a moderate to high tendency for aggregation, particularly in environments where hydrogen bonding is favorable.
Structure-Reactivity Relationships and Rational Design
While specific reactivity data for this compound is scarce, computational methods can be employed to predict how structural modifications might influence its chemical properties. This is a common approach in rational drug design and materials science.
The reactivity of the molecule is likely centered around the nucleophilicity of the nitrogen and oxygen atoms of the hydroxylamine group and the sulfur atom, as well as the acidity of the hydroxyl and amine protons. Computational studies on similar structures, such as N-hydroxybutanamide derivatives, have been used to guide the synthesis of new compounds with specific biological activities. mdpi.com
For instance, modifying the ethyl group to a larger or more electron-withdrawing substituent would be expected to alter the molecule's lipophilicity and the nucleophilicity of the sulfur atom. Replacing the ethyl group with a phenyl ring, for example, could introduce the possibility of π-π stacking interactions and alter the electronic properties of the thioether.
Similarly, substitutions on the carbon or nitrogen atoms of the ethanimidamide backbone would directly impact the electronic environment of the N'-hydroxy group, potentially tuning its acidity and hydrogen bonding strength. The rational design of derivatives could thus be guided by computational predictions of properties such as:
Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively.
Frontier Molecular Orbitals (HOMO/LUMO): To predict the molecule's reactivity in chemical reactions. A smaller HOMO-LUMO gap generally implies higher reactivity.
Acid Dissociation Constant (pKa): To predict the ionization state of the molecule at different pH values, which is crucial for its biological activity and solubility.
By systematically exploring these properties for a range of virtual derivatives, computational chemistry can provide a roadmap for the synthesis of new molecules based on the this compound scaffold with tailored properties for specific applications.
Advanced Synthetic Applications and Materials Science Considerations
Role as Versatile Synthetic Building Blocks
The reactivity of the amidoxime (B1450833) group, in conjunction with the ethylsulfanyl side chain, makes 2-(Ethylsulfanyl)-N'-hydroxyethanimidamide a valuable precursor in organic synthesis.
Precursors for Nitrogen-Containing Heterocycles (e.g., triazoles, oxadiazoles, imidazoles)
Amidoximes are well-established precursors for the synthesis of various nitrogen-containing heterocycles. The general reactivity of the amidoxime functional group can be extrapolated to predict the utility of this compound in forming heterocycles such as triazoles, oxadiazoles, and imidazoles.
Triazoles: The synthesis of 1,2,4-triazoles can be achieved through the condensation of amidoximes with various reagents. For instance, the reaction of an amidoxime with nitriles or isothiocyanates can lead to the formation of the triazole ring system. In the context of this compound, this would result in triazoles bearing an ethylthiomethyl substituent. While specific examples with this exact compound are not prevalent in the literature, the general synthetic routes are well-documented for other amidoximes. One common method involves the reaction of amidoximes with orthoesters.
Oxadiazoles: 1,2,4-Oxadiazoles are readily synthesized from amidoximes through cyclization reactions with acylating agents. researchgate.net The reaction of this compound with an acid chloride or anhydride (B1165640) would likely proceed via an O-acylated intermediate, which then undergoes cyclodehydration to yield a 3,5-disubstituted 1,2,4-oxadiazole. researchgate.net The resulting oxadiazole would feature the ethylthiomethyl group at the 3-position. Various cyclodehydrating agents, such as phosphorus pentoxide or thionyl chloride, can be employed for this transformation. mdpi.comnih.gov
Imidazoles: The synthesis of imidazole (B134444) derivatives from amidoximes is also feasible, although less direct than for triazoles or oxadiazoles. The amidoxime functionality can be converted into other reactive intermediates that can then be utilized in imidazole synthesis. For example, the reduction of the N-hydroxy group followed by reaction with an alpha-haloketone and subsequent cyclization is a plausible, albeit multi-step, pathway to substituted imidazoles. The resulting imidazole would be substituted with the ethylthiomethyl group, potentially influencing its biological or material properties.
The following table summarizes the general synthetic strategies for these heterocycles using an amidoxime precursor.
Applications in the Synthesis of Thioamide and Amidine Analogs
The structural elements of this compound also allow for its conversion into thioamide and amidine analogs, which are important functionalities in medicinal chemistry and organic synthesis.
Thioamides: While the direct conversion of this compound to a thioamide is not a standard transformation, its constituent parts can be conceptually traced back to precursors for thioamide synthesis. Thioamides are generally synthesized by the thionation of amides using reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org Alternatively, they can be prepared from nitriles by treatment with a source of sulfur, such as hydrogen sulfide (B99878) or its synthetic equivalents. organic-chemistry.org Given that amidoximes are often prepared from nitriles, the parent nitrile, 2-(ethylsulfanyl)acetonitrile, could be a starting point for the synthesis of the corresponding thioamide, 2-(ethylsulfanyl)ethanethioamide.
Amidines: The synthesis of amidines from amidoximes is a more direct process. The reduction of the N-hydroxy group of the amidoxime functionality yields an amidine. This transformation can be achieved using various reducing agents. For this compound, this would yield 2-(ethylsulfanyl)ethanimidamide. Amidines can also be synthesized from the corresponding thioamides, highlighting the synthetic relationship between these functional groups. researchgate.net
Utility in Glycosylation and Oligosaccharide Synthesis
The application of this compound in glycosylation and oligosaccharide synthesis is not a conventional approach. However, the presence of the ethylsulfanyl group suggests potential for its use in thio-glycosylation reactions. Thioglycosides, which contain a sulfur linkage at the anomeric carbon of a carbohydrate, are widely used as glycosyl donors in oligosaccharide synthesis. nih.govnih.gov
While this compound is not a thioglycoside itself, it could potentially be modified to act as a tether or linker in the synthesis of neoglycoconjugates. helsinki.fi For instance, the amidoxime moiety could be functionalized to attach to a carbohydrate, and the ethylsulfanyl group could be involved in subsequent chemical modifications. However, direct participation in the glycosidic bond formation is less likely compared to established thioglycoside donors.
Coordination Chemistry and Ligand Design for Materials Science
The amidoxime group is an excellent chelating agent for a variety of metal ions, making this compound a promising ligand for the design of coordination complexes in materials science.
Principles of Metal Ion Complexation by Amidoxime Ligands
Amidoxime ligands typically coordinate to metal ions in a bidentate fashion through the nitrogen atom of the amino group and the oxygen atom of the hydroxylamino group, often after deprotonation of the hydroxyl group. researchgate.net This forms a stable five-membered chelate ring. The coordination behavior can be influenced by the pH of the medium, which affects the protonation state of the ligand. researchgate.net
The presence of the ethylsulfanyl group in this compound introduces an additional potential donor site, the sulfur atom. This could lead to different coordination modes, such as tridentate coordination involving the amino nitrogen, the oxime oxygen, and the thioether sulfur, depending on the metal ion and the reaction conditions. The soft nature of the sulfur donor makes it particularly suitable for binding to soft metal ions.
Synthesis and Characterization of Metal Complexes for Non-Clinical Applications
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.
Synthesis: The general procedure for synthesizing metal complexes with amidoxime ligands involves mixing the ligand and a metal salt (e.g., chlorides, nitrates, acetates) in a solvent such as ethanol (B145695) or methanol. The reaction may be carried out at room temperature or with heating, and the resulting complex may precipitate from the solution.
Characterization:
Infrared (IR) Spectroscopy: Can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N, N-O, and N-H bonds. The appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) bonds would also be indicative of complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can be observed.
UV-Visible Spectroscopy: Can be used to study the electronic properties of the metal complexes, particularly for transition metal ions with d-d electronic transitions.
X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.
The properties of the resulting metal complexes would be influenced by both the metal ion and the ligand. For example, complexes with paramagnetic metal ions would exhibit magnetic properties. The presence of the ethylsulfanyl group could also impart interesting electronic or catalytic properties to the complexes, making them potentially useful in areas such as catalysis or as precursors for novel materials.
The following table outlines the expected coordination behavior and characterization methods for metal complexes of this compound.
Exploration of Other Advanced Material Applications
Beyond sorbents, the electronic and chemical properties of this compound suggest its potential in other advanced materials.
In the field of organic electronics, molecules with specific functional groups are sought for roles such as charge transport, surface modification, and light absorption. The structure of this compound offers potential in these areas, particularly in devices like dye-sensitized solar cells (DSSCs) or as a component in solar absorber layers. nih.govnrel.gov
The N'-hydroxyethanimidamide moiety, like the related hydroxamic acid group, can serve as an effective anchoring group to metal oxide surfaces such as titanium dioxide (TiO₂), which is commonly used as the electrode in DSSCs. nih.gov Research on the similar compound 2-(4-butoxyphenyl)-N-hydroxyacetamide (BPHA) has shown that its pre-adsorption onto TiO₂ electrodes can enhance the performance of solar cells by improving photocurrents and dye regeneration. nih.gov It is plausible that this compound could function similarly as a co-adsorbent or surface modifier, improving the interface between the electrode and the light-absorbing dye.
Furthermore, the combination of the electron-donating ethylsulfanyl group and the electron-withdrawing imidamide moiety could impart modest light-absorbing properties. While the compound itself is unlikely to be a primary absorber for high-efficiency solar cells, it could be a building block for more complex organic dyes or a component in a multi-layer solar absorber stack, where different materials absorb different parts of the solar spectrum. nrel.govrsc.org
| Potential Application | Function | Relevant Structural Feature |
|---|---|---|
| Dye-Sensitized Solar Cells (DSSCs) | Surface modifier / Co-adsorbent on TiO₂ electrode | N'-hydroxyethanimidamide group for surface anchoring. nih.gov |
| Organic Solar Cells (OSCs) | Component of cathode interlayer | Polar groups for modifying electrode work function. nih.gov |
| Solar Absorber Material | Component in a multi-layer absorber | Combination of sulfur and nitrogen moieties for potential light absorption. nrel.gov |
The presence of both sulfur and nitrogen atoms makes this compound a candidate for use as a ligand in coordination chemistry and catalysis. The sulfur atom, with its available lone pairs of electrons, can coordinate to various transition metals. Organosulfur compounds are integral to many catalytic systems. nih.govresearchgate.net
Specifically, the molecule could act as a bidentate ligand, coordinating to a metal center through both the sulfur atom and one of the nitrogen or oxygen atoms of the N'-hydroxyethanimidamide group. Such metal complexes could exhibit catalytic activity in a range of organic transformations. For example, copper- and rhodium-catalyzed reactions often utilize sulfur-containing ligands for transformations involving S-N bond formation or alkylation at a sulfur center. nih.govresearchgate.net
While there is no direct evidence of this compound being used as a catalyst or ligand, its structure is analogous to other organosulfur and nitrogen-containing compounds that have found utility in catalysis. ox.ac.uk Its potential could lie in reactions such as cross-coupling, amidation, or oxidation, where the electronic properties of the ligand can be tuned to influence the activity and selectivity of the metallic catalyst.
Q & A
Q. How can this compound be integrated into undergraduate laboratory training to teach advanced synthesis techniques?
- Curriculum Design :
- Modular Experiments : Assign students to optimize one step of the synthesis (e.g., varying bases for sulfanyl group introduction) and analyze outcomes via HPLC .
- Critical Analysis : Compare student-generated NMR data with literature values to emphasize reproducibility challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
